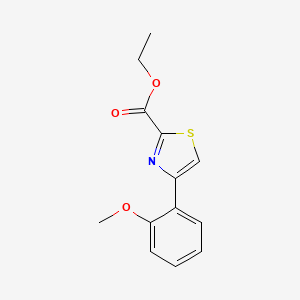

Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate

Description

BenchChem offers high-quality Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H13NO3S |

|---|---|

Molecular Weight |

263.31 g/mol |

IUPAC Name |

ethyl 4-(2-methoxyphenyl)-1,3-thiazole-2-carboxylate |

InChI |

InChI=1S/C13H13NO3S/c1-3-17-13(15)12-14-10(8-18-12)9-6-4-5-7-11(9)16-2/h4-8H,3H2,1-2H3 |

InChI Key |

DIVOMDHHLYPGBR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C2=CC=CC=C2OC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Chemical Profiling and Synthetic Utility of Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate

Executive Summary

In modern medicinal chemistry and agrochemical development, the 1,3-thiazole ring serves as a privileged pharmacophore due to its robust aromaticity, hydrogen-bonding capacity, and metabolic stability. Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate is a highly specialized, versatile heterocyclic building block. It combines the structural rigidity of the thiazole core with two orthogonal functional handles: a C2-ethyl ester for downstream amide coupling, and a C4-(2-methoxyphenyl) group that dictates the molecule's conformational dynamics.

This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic synthesis, and laboratory protocols associated with this scaffold, designed specifically for researchers engaged in fragment-based drug discovery (FBDD) and complex library synthesis[1].

Physicochemical Profiling & Structural Dynamics

The chemical behavior of Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate is governed by the push-pull electronic effects of its substituents. The C2-carboxylate is a strong electron-withdrawing group (EWG) that depletes electron density from the thiazole π -system, enhancing its stability against oxidative degradation by cytochrome P450 enzymes. Conversely, the 2-methoxyphenyl group at C4 is electron-donating to its native phenyl ring, but its primary influence on the thiazole core is steric .

The ortho-methoxy substituent creates a significant steric clash with the thiazole C5-proton. This interaction restricts free rotation around the C4-C1' inter-ring bond, effectively locking the molecule into a preferred dihedral conformation. In drug design, this "conformational locking" reduces the entropic penalty upon binding to a target protein (such as a kinase or GPCR), thereby increasing binding affinity.

Table 1: Key Physicochemical Parameters

| Property | Value | Causality / Significance in Drug Design |

| Molecular Formula | C13H13NO3S | Defines stoichiometry for synthetic scaling. |

| Molecular Weight | 263.31 g/mol | Ideal for FBDD; leaves mass "budget" for further derivatization[2]. |

| LogP (Predicted) | ~3.2 | Optimal lipophilicity for passive membrane permeability. |

| Topological Polar Surface Area | 64.16 Ų | Well below the 140 Ų threshold, indicating excellent oral bioavailability potential. |

| Hydrogen Bond Donors | 0 | Absence of donors reduces the desolvation penalty when entering hydrophobic pockets. |

| Hydrogen Bond Acceptors | 4 | Nitrogen and oxygen atoms facilitate crucial interactions with target active sites. |

Mechanistic Synthesis: The Hantzsch Pathway

The gold standard for constructing 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis[3]. This multicomponent reaction is highly dependable, utilizing the condensation of an α -haloketone with a thioamide. For this specific target, the reaction between 2-bromo-2'-methoxyacetophenone and ethyl thiooxamate directly installs the C2-carboxylate, bypassing the need for hazardous cyanation or late-stage organometallic carboxylation.

Fig 1: Mechanistic workflow of the Hantzsch thiazole synthesis for the target scaffold.

Protocol 1: Self-Validating Hantzsch Synthesis

Objective: Synthesize the target ester with high purity without column chromatography.

-

Reaction Setup: Dissolve 2-bromo-2'-methoxyacetophenone (10.0 mmol) in absolute ethanol (20 mL).

-

Causality: Ethanol is selected as a protic solvent because it fully solubilizes the starting materials at elevated temperatures but allows the highly crystalline thiazole product to precipitate upon cooling.

-

-

Reagent Addition: Add ethyl thiooxamate (11.0 mmol, 1.1 eq) in a single portion. Equip the flask with a reflux condenser and heat to 78 °C (reflux) for 3 hours.

-

Causality: The slight excess of thioamide drives the reaction to completion. Refluxing provides the necessary thermodynamic activation energy for the final dehydration/aromatization step[3].

-

-

In-Process Validation: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The complete disappearance of the UV-active α -haloketone spot validates the end of the reaction.

-

Isolation: Remove the heat source and allow the mixture to cool slowly to room temperature, then transfer to an ice bath (0 °C) for 1 hour.

-

Causality: Slow cooling promotes the formation of a highly ordered crystal lattice, excluding impurities and acting as a self-purifying system.

-

-

Workup: Filter the resulting precipitate via a Büchner funnel. Wash the filter cake with ice-cold ethanol (5 mL) to remove unreacted thioamide, and dry under high vacuum to afford the product.

Chemical Reactivity & Downstream Derivatization

To utilize this scaffold in drug discovery, the C2-ethyl ester must typically be unmasked to reveal the carboxylic acid. This enables standard peptide coupling chemistry (e.g., using HATU or EDC/HOBt) to attach diverse amines, forming thiazole-2-carboxamides—a motif frequently found in anti-inflammatory and antimicrobial agents[1].

Additionally, while the thiazole ring is deactivated by the C2-ester, the C5 position remains the sole site available for electrophilic aromatic substitution (such as bromination via NBS), which can subsequently be utilized for Suzuki-Miyaura cross-coupling.

Fig 2: Chemical reactivity pathways and conformational locking mechanisms of the thiazole core.

Protocol 2: Ester Saponification (Hydrolysis)

Objective: Convert the C2-ethyl ester to 4-(2-methoxyphenyl)thiazole-2-carboxylic acid.

-

Solvation: Suspend Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate (5.0 mmol) in a 3:1 mixture of Tetrahydrofuran (THF) and Deionized Water (20 mL).

-

Causality: THF dissolves the lipophilic organic ester, while water dissolves the inorganic base, creating a miscible, homogenous reaction environment essential for consistent kinetics.

-

-

Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H2O, 10.0 mmol, 2.0 eq). Stir vigorously at ambient temperature (20-25 °C) for 4 hours.

-

Causality: LiOH is a mild, highly selective base. It cleanly hydrolyzes the ester without risking the cleavage of the C4-methoxy ether or degrading the heteroaromatic core[4].

-

-

Solvent Removal: Evaporate the THF under reduced pressure using a rotary evaporator.

-

Causality: Removing the organic solvent forces the resulting water-soluble lithium carboxylate salt entirely into the aqueous phase, preventing product loss during extraction.

-

-

Self-Validating Precipitation: Cool the aqueous layer to 0 °C and acidify dropwise with 1M HCl until the pH reaches ~2 (verify with pH paper).

-

Causality: Protonation converts the soluble carboxylate anion into the neutral carboxylic acid. Because the neutral acid lacks aqueous solubility, it instantly precipitates as a white/off-white solid. This physical phase change serves as immediate, visual validation of successful hydrolysis[4].

-

-

Isolation: Filter the solid, wash thoroughly with distilled water to remove LiCl salts, and dry under high vacuum.

References

Sources

Molecular Weight, Physical Characteristics, and Synthesis of Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Protocol

Executive Summary

Thiazole-containing heterocycles are privileged scaffolds in modern drug discovery, prized for their metabolic stability, hydrogen-bonding capacity, and bioisosteric versatility. Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate is a highly functionalized building block featuring a core thiazole ring, an ethyl ester at the 2-position (primed for downstream saponification or amidation), and a sterically distinct 2-methoxyphenyl group at the 4-position.

This whitepaper provides a comprehensive physicochemical profile of the compound and details a self-validating, causality-driven experimental protocol for its synthesis via the classical Hantzsch thiazole pathway.

Molecular Architecture & Physicochemical Profiling

Understanding the physical characteristics of a compound is critical for predicting its behavior in biological assays and formulation matrices. The lipophilic nature of the 2-methoxyphenyl ring, combined with the ethyl ester, masks the inherent polarity of the thiazole core. This results in poor aqueous solubility but excellent membrane permeability, aligning favorably with Lipinski’s Rule of 5 for oral bioavailability.

Table 1: Physicochemical Properties of the Target Compound

| Property | Value | Causality / Significance |

| Molecular Formula | C₁₃H₁₃NO₃S | Determines the exact atomic composition[1]. |

| Molecular Weight | 263.31 g/mol | Optimal for small-molecule drug design (< 500 Da)[1]. |

| Monoisotopic Mass | 263.0616 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |

| Physical State | Solid | Typically isolated as a stable, crystalline powder. |

| H-Bond Donors | 0 | Enhances lipophilicity and passive membrane diffusion. |

| H-Bond Acceptors | 4 (N, O, O, O) | Facilitates target protein binding via the thiazole nitrogen and oxygen atoms. |

| Rotatable Bonds | 4 | Provides sufficient conformational flexibility without excessive entropic penalty upon binding. |

Mechanistic Assembly: The Hantzsch Thiazole Pathway

The most robust and regioselective method for constructing 2,4-disubstituted thiazoles is the Hantzsch Thiazole Synthesis [2][3]. This convergent approach utilizes two primary precursors:

-

2-Bromo-1-(2-methoxyphenyl)ethanone (CAS: 31949-21-0) acting as the electrophilic α-haloketone[4].

-

Ethyl thiooxamate (CAS: 16982-21-1) acting as the nucleophilic thioamide[5].

Mechanistic Causality

The reaction is driven by the differential nucleophilicity of the thioamide. The highly polarizable sulfur atom initiates an S-alkylation by attacking the electrophilic α-carbon of the bromoketone, displacing the bromide leaving group. The resulting acyclic thioether undergoes an intramolecular cyclization where the nitrogen attacks the ketone carbonyl. Finally, the system undergoes a thermodynamically favorable dehydration (-H₂O) to yield the fully aromatized thiazole ring[3].

Mechanistic workflow of the Hantzsch thiazole synthesis for the target compound.

Self-Validating Experimental Protocol

To ensure high yield and purity, the following protocol integrates built-in validation checkpoints.

Table 2: Precursor Specifications

| Precursor | Role | CAS Number | Molecular Weight |

| 2-Bromo-1-(2-methoxyphenyl)ethanone | Electrophile | 31949-21-0 | 229.07 g/mol [4] |

| Ethyl thiooxamate | Nucleophile | 16982-21-1 | 133.17 g/mol [5] |

Step-by-Step Methodology

Step 1: Initiation and Solvation

-

Action: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (229.1 mg) of 2-bromo-1-(2-methoxyphenyl)ethanone in 10 mL of anhydrous ethanol.

-

Causality: Ethanol is the optimal solvent because it solvates both precursors at elevated temperatures but acts as a poor solvent for the highly crystalline thiazole product at low temperatures, facilitating easy isolation.

Step 2: Reagent Addition

-

Action: Add 1.1 mmol (146.5 mg) of ethyl thiooxamate in a single portion. Stir at room temperature for 10 minutes to ensure complete homogenization.

Step 3: Cyclocondensation (Reflux)

-

Action: Attach a reflux condenser and heat the reaction mixture to 78°C under an inert nitrogen atmosphere for 2 to 4 hours.

-

Causality: Elevated thermal energy is required to overcome the activation barrier for the final dehydration step. The reaction is mildly self-catalyzing; the displaced bromide forms HBr, which protonates the ketone carbonyl, increasing its electrophilicity for the intramolecular nitrogen attack[2][3].

Step 4: In-Process Self-Validation (TLC)

-

Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent system.

-

Validation Check: The reaction is deemed complete when the UV-active starting material spot (higher Rf ) disappears entirely, replaced by a new, intensely UV-active product spot (lower Rf ).

Step 5: Isolation and Purification

-

Action: Remove the heat source and allow the flask to cool to room temperature, then transfer to an ice bath (0–5°C) for 30 minutes.

-

Action: Filter the resulting precipitate under vacuum. Wash the filter cake with ice-cold ethanol (2 x 5 mL) to remove unreacted thiooxamate and soluble colored impurities. Dry the solid under high vacuum overnight.

Analytical Validation Parameters

To definitively confirm the structural integrity of the synthesized Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate, the following analytical signatures must be verified:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): The electrospray ionization (ESI) mass spectrum must show a dominant pseudo-molecular ion peak [M+H]+ at m/z 264.1 .

-

Proton Nuclear Magnetic Resonance ( 1 H NMR, CDCl₃, 400 MHz):

-

Thiazole Core: A diagnostic singlet integrating to 1H at approximately δ 7.8 – 8.1 ppm (C5-H of the thiazole ring).

-

Ethyl Ester: A distinct quartet at δ 4.4 ppm (-CH₂-) and a triplet at δ 1.4 ppm (-CH₃).

-

Methoxy Group: A sharp singlet at δ 3.9 ppm (-OCH₃) corresponding to the ether linkage on the phenyl ring.

-

References

- Ethyl 2-(4-methoxyphenyl)

- Source: guidechem.

- Source: scbt.

- Source: helsinki.

- 3-(Bromoacetyl)

Sources

- 1. Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. Making sure you're not a bot! [helda.helsinki.fi]

- 3. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05574G [pubs.rsc.org]

- 4. Page loading... [wap.guidechem.com]

- 5. scbt.com [scbt.com]

The Strategic Placement of the 2-Methoxyphenyl Group in Thiazole-Based Biologically Active Compounds: A Technical Guide

Foreword: Beyond the Scaffold - The Nuances of Substituent Effects in Drug Discovery

In the intricate world of medicinal chemistry, the thiazole ring represents a privileged scaffold, a foundational structure upon which countless biologically active molecules have been built. Its inherent chemical properties and versatile reactivity make it a cornerstone in the design of novel therapeutics. However, the true pharmacological potential of a thiazole-based compound is often unlocked not by the core itself, but by the thoughtful and strategic placement of various substituents. Among these, the methoxyphenyl group, and specifically the 2-methoxyphenyl moiety, has emerged as a critical determinant of biological activity, influencing everything from target binding and selectivity to metabolic stability and pharmacokinetic profiles.

This technical guide moves beyond a superficial overview to provide an in-depth exploration of the multifaceted role of the 2-methoxyphenyl group in modulating the biological activity of thiazole derivatives. We will dissect the subtle yet significant impact of the ortho-methoxy substitution, drawing upon a wealth of experimental data to illuminate its influence in anticancer, antimicrobial, and neuroprotective applications. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of structure-activity relationships (SAR) and the rational design of next-generation thiazole-based therapeutics. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our assertions in a comprehensive body of scientific literature.

The 2-Methoxyphenyl Group: A Unique Modulator of Physicochemical and Biological Properties

The introduction of a methoxyphenyl group to a thiazole core can dramatically alter its biological activity. The position of the methoxy group on the phenyl ring—be it ortho (2-position), meta (3-position), or para (4-position)—is not a trivial consideration. Each isomer imparts a distinct set of electronic and steric properties to the molecule, thereby influencing its interaction with biological targets.

The 2-methoxyphenyl group is particularly noteworthy due to several key characteristics:

-

Steric Hindrance: The proximity of the methoxy group to the point of attachment to the thiazole ring can induce a specific conformational orientation of the phenyl ring. This steric hindrance can either be beneficial, by locking the molecule into a bioactive conformation for optimal target binding, or detrimental, by preventing access to the binding pocket.

-

Electronic Effects: The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. In the ortho position, these effects can influence the electron density of the thiazole ring and the adjacent phenyl ring, impacting p-p stacking interactions, hydrogen bond formation, and overall target affinity.

-

Intramolecular Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming intramolecular hydrogen bonds with nearby functionalities. This can restrict the molecule's conformational flexibility and enhance its binding to a specific target.

-

Metabolic Stability: The methoxy group can influence the metabolic fate of the compound. It can be a site for O-demethylation by cytochrome P450 enzymes, which can either lead to inactivation or bioactivation of the drug.

The following sections will explore how these properties of the 2-methoxyphenyl group are leveraged to achieve desired biological outcomes in different therapeutic areas.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Thiazole derivatives have long been investigated as potent anticancer agents, and the inclusion of a methoxyphenyl substituent has often been a key strategy for enhancing their efficacy. The position of the methoxy group plays a crucial role in determining the cytotoxic potential and the mechanism of action.

Structure-Activity Relationship Insights

A comparative analysis of methoxyphenyl-substituted thiazoles reveals important SAR trends. For instance, in a series of substituted methoxybenzoyl-aryl-thiazoles (SMARTs), the electronic properties of substituents on the 2-phenyl ring of the thiazole did not show a clear influence on antiproliferative activity[1]. However, the presence of a 3,4,5-trimethoxyphenyl group at another position of the thiazole was found to be important for activity[1]. This suggests that the overall substitution pattern, rather than a single methoxy group, dictates the anticancer potential.

In another study on 1,3,4-thiadiazole derivatives, a compound with two 3-methoxyphenyl groups exhibited exceptionally high activity against MCF-7 and MDA-MB-231 breast cancer cell lines[2]. This highlights that the methoxy substituent, even at the meta position, can significantly contribute to anticancer efficacy. While direct comparisons with 2-methoxyphenyl analogs were not provided in this specific study, it underscores the importance of the methoxy group in this class of compounds.

Mechanism of Action: A Multi-pronged Attack

The anticancer activity of 2-methoxyphenyl thiazole derivatives is often attributed to their ability to interfere with multiple cellular pathways crucial for cancer cell growth and survival.

-

Tubulin Polymerization Inhibition: One of the well-established mechanisms for many anticancer compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. A series of 4-substituted methoxybenzoyl-aryl-thiazoles were found to exert their anticancer activity through this mechanism[1].

-

Enzyme Inhibition: Thiazole derivatives have been shown to inhibit various enzymes that are overexpressed in cancer cells. For example, some thiazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression[3].

-

Induction of Apoptosis: Many effective anticancer drugs induce programmed cell death, or apoptosis, in cancer cells. Thiazole derivatives have been shown to trigger apoptosis through various mechanisms, including the activation of caspases[4].

The following diagram illustrates a generalized workflow for evaluating the anticancer activity of novel 2-methoxyphenyl thiazole derivatives.

Caption: Workflow for Anticancer Evaluation.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Test compounds (2-methoxyphenyl thiazole derivatives) dissolved in DMSO

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

-

Formazan Solubilization: After 4 hours, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Thiazole derivatives have demonstrated significant potential in this area, and the incorporation of a 2-methoxyphenyl group can enhance their antimicrobial spectrum and potency.

Structure-Activity Relationship Insights

The antimicrobial activity of thiazole derivatives is highly dependent on the substitution pattern. While specific studies focusing solely on the 2-methoxyphenyl group are limited, broader studies on methoxyphenyl-substituted thiazoles provide valuable insights. For instance, a study on a series of thiazole derivatives showed that the presence of a methoxy group on the phenyl ring modestly increased antibacterial activity compared to a methylamino group[5].

In another study, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated on magnetic nanoparticles exhibited antibacterial activity against Escherichia coli and Staphylococcus aureus[6]. This suggests that the methoxyphenyl moiety contributes to the antimicrobial properties of the thiazole core.

Proposed Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of thiazole derivatives are diverse and can include:

-

Inhibition of Essential Enzymes: Thiazoles can inhibit enzymes that are crucial for microbial survival, such as DNA gyrase, topoisomerase IV, and dihydrofolate reductase.

-

Disruption of Cell Membrane Integrity: Some thiazole derivatives can interact with the microbial cell membrane, leading to its disruption and leakage of cellular contents.

-

Inhibition of Biofilm Formation: Biofilms are communities of microorganisms that are encased in a self-produced matrix and are notoriously resistant to antibiotics. Some thiazole compounds have been shown to inhibit biofilm formation.

The following diagram illustrates a typical workflow for screening the antimicrobial activity of new compounds.

Caption: Workflow for Antimicrobial Evaluation.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (a known antibiotic or antifungal)

-

Negative control (broth medium only)

-

Inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

-

Prepare Compound Dilutions: Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Inoculate: Add the standardized microbial inoculum to each well.

-

Incubate: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Determine MBC/MFC (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), an aliquot from the wells showing no visible growth is subcultured onto an agar plate. The lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable colonies is the MBC/MFC.

Role in Neurodegenerative Diseases: A Glimmer of Hope

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons in the brain. Thiazole derivatives have emerged as promising therapeutic agents for these debilitating conditions, and the 2-methoxyphenyl group can play a role in their neuroprotective effects.

Targeting Key Pathological Pathways

The neuroprotective effects of thiazole derivatives are often attributed to their ability to modulate multiple targets involved in the pathogenesis of neurodegenerative diseases.

-

Cholinesterase Inhibition: In Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can increase the levels of the neurotransmitter acetylcholine in the brain, leading to improved cognitive function. Thiazole-piperazine hybrids have been evaluated as potent cholinesterase inhibitors[7].

-

Anti-inflammatory Effects: Neuroinflammation is a key feature of many neurodegenerative diseases. Thiazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in the inflammatory cascade[3].

-

Antioxidant Activity: Oxidative stress is another major contributor to neuronal damage in neurodegenerative diseases. Some thiazole derivatives possess antioxidant properties and can protect neurons from oxidative damage[8].

The following diagram illustrates the multitarget approach of thiazole derivatives in neurodegenerative diseases.

Caption: Multitarget Action in Neurodegeneration.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay

Ellman's method is a widely used colorimetric assay to measure cholinesterase activity.

Materials:

-

Acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) enzyme

-

Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

96-well plates

-

Test compounds dissolved in a suitable solvent

-

Positive control (e.g., Donepezil)

Procedure:

-

Prepare Reagents: Prepare solutions of the enzyme, substrate, and DTNB in the phosphate buffer.

-

Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition: Add the enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate Reaction: Add the substrate solution to each well to start the reaction.

-

Measure Absorbance: Measure the absorbance at 412 nm at regular intervals for a specific period (e.g., 5 minutes) using a microplate reader.

-

Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control reaction - Rate of inhibited reaction) / Rate of control reaction] x 100 The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Synthesis of 2-Methoxyphenyl Thiazole Derivatives

The synthesis of 2-methoxyphenyl thiazole derivatives can be achieved through various established synthetic routes. The Hantzsch thiazole synthesis is a classic and widely used method.

General Synthetic Scheme: Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. For the synthesis of 2-methoxyphenyl thiazoles, a thioamide bearing the 2-methoxyphenyl group is typically used.

Caption: Hantzsch Thiazole Synthesis.

Exemplary Synthetic Protocol

The following is a general procedure for the synthesis of a 2-(2-methoxyphenyl)-4-phenylthiazole.

Materials:

-

2-Methoxythiobenzamide

-

2-Bromoacetophenone

-

Ethanol

-

Sodium bicarbonate

Procedure:

-

Dissolve Thioamide: Dissolve 2-methoxythiobenzamide (1 equivalent) in ethanol in a round-bottom flask.

-

Add α-Haloketone: Add 2-bromoacetophenone (1 equivalent) to the solution.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature and neutralize it with a solution of sodium bicarbonate. The product will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by filtration, wash it with water, and then recrystallize it from a suitable solvent (e.g., ethanol) to obtain the pure 2-(2-methoxyphenyl)-4-phenylthiazole.

-

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Concluding Remarks and Future Perspectives

The 2-methoxyphenyl group, when strategically incorporated into the thiazole scaffold, serves as a powerful modulator of biological activity. Its unique steric and electronic properties can be harnessed to fine-tune the pharmacological profile of thiazole derivatives, leading to enhanced potency, selectivity, and desirable pharmacokinetic properties. This technical guide has provided a comprehensive overview of the role of the 2-methoxyphenyl group in the anticancer, antimicrobial, and neuroprotective activities of thiazole-based compounds, supported by experimental protocols and mechanistic insights.

While significant progress has been made, further research is warranted to fully elucidate the intricate structure-activity relationships of 2-methoxyphenyl thiazole derivatives. Comparative studies that systematically evaluate the impact of the methoxy group at the ortho, meta, and para positions are crucial for rational drug design. Moreover, a deeper understanding of the metabolic fate of these compounds will be instrumental in optimizing their in vivo efficacy and safety profiles.

The versatility of the thiazole nucleus, coupled with the nuanced influence of substituents like the 2-methoxyphenyl group, ensures that this class of compounds will continue to be a fertile ground for the discovery of novel and effective therapeutic agents for a wide range of human diseases.

References

- Cho, Y. S., Kim, H. K., & Pae, A. N. (2010). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(1), 158-161.

-

Janowska, S., Wujec, M., & Paneth, P. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 7016.[2]

-

Wujec, M., Ulanowska, K., & Paneth, P. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 7016.[4]

-

Al-Ostoot, F. H., Al-Mohaimeed, A. M., & El-Sayed, W. M. (2021). Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Nanomedicine Research Journal, 6(3), 253-261.[6]

- Capan, G., Ulusoy, N., & Ergun, B. C. (2010). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Journal of Heterocyclic Chemistry, 47(5), 1166-1173.

-

Abdelazeem, A. H., Abdel-Wahab, B. F., & Bahashwan, S. A. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 13, 1395957.[9]

-

Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73.[10]

-

Khan, I., Ibrar, A., & Abbas, N. (2014). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Molecules, 19(9), 13650-13666.[11]

-

Farghaly, T. A., Muhammad, Z. A., & Masaret, G. S. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1735.[12]

-

Chen, J., Wang, Y., & Liu, M. (2009). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry, 52(6), 1649-1659.[1]

-

Al-Suwaidan, I. A., Alanazi, A. M., & Al-Abdullah, E. S. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. PeerJ, 11, e14964.[3]

-

Vaskevich, R. I., Zadora, V. O., & Lesyk, R. B. (2018). Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides. Scientia Pharmaceutica, 86(3), 33.[13]

-

Arisoy, M., Temiz-Arpaci, O., & Yildiz, I. (2007). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. Molecules, 12(8), 1867-1879.[14]

- Patel, R. V., Patel, J. K., & Kumari, P. (2011). Synthesis of some novel 2, 4, 5-trisubstituted thiazoles as possible antibacterial agents. Journal of Chemical and Pharmaceutical Research, 3(4), 844-850.

-

Kumar, A., & Singh, R. (2017). Diverse biological activities of Thiazoles: A Retrospect. IT Medical Team.[5]

-

Abdelazeem, A. H., Abdel-Wahab, B. F., & Bahashwan, S. A. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 13, 1395957.[15]

-

Badau, F. G., & Buleandra, M. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank, 2021(2), M1234.[16]

-

Thangavel, N., Al Bratty, M., & Alhazmi, H. A. (2025). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. RSC Advances, 15(1), 1-12.[8]

-

Patel, K. D., & Shah, V. H. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(45), 32987-33003.[17]

-

Uddin, M. S., Kabir, M. T., & Rahman, M. S. (2014). Recent Updates in the Treatment of Neurodegenerative Disorders Using Natural Compounds. Oxidative Medicine and Cellular Longevity, 2014, 979740.[18]

-

BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of 2-Hydrazinyl-benzo[d]thiazole Analogs and Related Thiazole Derivative. BenchChem.[19]

-

Kamal, M. (2024). Drugs to Treat Neuroinflammation in Neurodegenerative Disorders. Endocrine, Metabolic & Immune Disorders-Drug Targets (Formerly Current Drug Targets-Immune, Endocrine & Metabolic Disorders), 24(1), 1-12.[20]

-

Rahman, M. H., & Uddin, M. J. (2024). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules, 29(1), 123.[21]

-

Fotopoulos, P., & Alexi, X. (2025). Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases. International Journal of Molecular Sciences, 26(11), 5897.[7]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. itmedicalteam.pl [itmedicalteam.pl]

- 6. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound [nanomedicine-rj.com]

- 7. mdpi.com [mdpi.com]

- 8. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]

- 11. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. benchchem.com [benchchem.com]

- 20. Drugs to Treat Neuroinflammation in Neurodegenerative Disorders - Wang - Current Medicinal Chemistry [edgccjournal.org]

- 21. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate: A Privileged Pharmacophore Intermediate in Targeted Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the 2,4-disubstituted thiazole core represents a highly versatile and privileged scaffold. Specifically, Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate serves as a high-value intermediate for the synthesis of diverse therapeutic agents, ranging from kinase inhibitors to neuroinflammatory modulators[1]. This whitepaper provides an in-depth technical analysis of this intermediate, detailing the structural rationale behind its pharmacophore, validated synthetic methodologies, and downstream derivatization strategies for library generation.

Pharmacophore Rationale & Structural Biology

The utility of Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate lies in its precise arrangement of steric and electronic features, which are highly sought after in structure-based drug design [2].

The Thiazole-2-Carboxylate Core

The thiazole ring is a well-established bioisostere for amides and peptides, offering superior metabolic stability against proteolytic cleavage. The C2-carboxylate ester is a critical synthetic handle. In biological systems, its hydrolyzed form (thiazole-2-carboxylic acid) or its amide derivatives act as potent hydrogen-bond donors/acceptors. The sulfur atom in the thiazole ring imparts enhanced lipophilicity compared to oxazole analogs, which significantly improves blood-brain barrier (BBB) penetration and cellular permeability [3].

The 4-(2-Methoxyphenyl) Substitution

The placement of a 2-methoxyphenyl group at the C4 position of the thiazole introduces critical conformational constraints:

-

Conformational Locking: The steric bulk of the ortho-methoxy group forces the phenyl ring out of coplanarity with the thiazole core. This induced dihedral angle is entropically favorable when the molecule binds to deep, hydrophobic pockets, such as the DFG-out conformation of receptor tyrosine kinases (e.g., c-Met) [2].

-

Electronic Interactions: The methoxy oxygen serves as a localized hydrogen-bond acceptor, capable of interacting with hinge-region residues in kinase domains or coordinating with metal ions in metalloenzymes.

Inhibition of the c-Met/PI3K/AKT signaling pathway by thiazole derivatives.

Synthetic Methodology: The Hantzsch Cyclization

The most robust and scalable route to Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate is the Hantzsch thiazole synthesis [4]. This involves the cyclocondensation of an α -haloketone with a thioamide.

Causality of Experimental Choices

-

Reagent Selection: 2-Bromo-1-(2-methoxyphenyl)ethan-1-one is reacted with ethyl thiooxamate. Ethyl thiooxamate is chosen over standard thioamides because the adjacent electron-withdrawing ester group reduces the nucleophilicity of the sulfur atom.

-

Solvent & Temperature: To overcome this reduced nucleophilicity, the reaction requires a polar protic solvent (Ethanol) at reflux (80°C). Ethanol stabilizes the highly polar hydroxythiazoline transition state before the final dehydration step drives the aromatization of the thiazole ring.

Step-by-Step Synthesis Protocol

Self-Validating System: This protocol incorporates in-process controls (TLC) and a specific quenching mechanism to ensure high purity and prevent ester hydrolysis during workup.

-

Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-1-(2-methoxyphenyl)ethan-1-one (10.0 mmol, 2.29 g) in 50 mL of anhydrous ethanol.

-

Reagent Addition: Add ethyl thiooxamate (11.0 mmol, 1.46 g) in one portion. The slight excess of the thioamide ensures complete consumption of the lachrymatory α -bromoketone.

-

Cyclization: Heat the reaction mixture to reflux (80°C) under a nitrogen atmosphere for 4–6 hours.

-

In-Process Control: Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The starting material ( Rf≈0.6 ) should disappear, replaced by a new, UV-active spot ( Rf≈0.4 ).

-

Quenching & Neutralization: Cool the mixture to room temperature. The reaction generates hydrobromic acid (HBr) as a byproduct. To prevent acid-catalyzed ester hydrolysis, concentrate the mixture in vacuo to half volume, then pour it into 100 mL of ice-cold saturated aqueous NaHCO3 .

-

Extraction: Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 20% EtOAc in Hexanes) to yield Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate as a pale yellow solid.

Workflow of the Hantzsch thiazole synthesis for the target pharmacophore.

Quantitative Data & Reaction Optimization

To maximize the yield of the intermediate, various solvent systems and temperatures were evaluated. The data below summarizes the physicochemical properties of the target compound and the optimization of its synthesis.

Table 1: Physicochemical Properties of the Intermediate

| Property | Value | Pharmacological Relevance |

| Molecular Weight | 263.31 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |

| LogP (calculated) | 2.85 | Optimal lipophilicity for membrane permeability. |

| Topological Polar Surface Area | 64.5 Ų | Excellent predictor for BBB penetration (< 90 Ų). |

| Hydrogen Bond Acceptors | 4 | Facilitates kinase hinge-region binding. |

| Hydrogen Bond Donors | 0 | Prevents non-specific aggregation. |

Table 2: Hantzsch Cyclization Optimization

| Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) | Observation |

| Dichloromethane | 40 (Reflux) | 24 | 15% | Insufficient thermal energy for dehydration. |

| Tetrahydrofuran | 66 (Reflux) | 12 | 45% | Moderate yield; intermediate buildup observed. |

| Ethanol | 80 (Reflux) | 5 | 82% | Optimal protic stabilization of transition state. |

| DMF | 100 | 3 | 60% | Faster reaction, but difficult product isolation. |

Downstream Derivatization Workflows

The true value of Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate is its orthogonal reactivity, allowing for divergent library synthesis.

Carboxylate Functionalization (Amide Library)

The ethyl ester is highly stable but can be selectively hydrolyzed using Lithium Hydroxide (LiOH) in a THF/Water mixture. The resulting thiazole-2-carboxylic acid is a prime candidate for amide coupling (using HATU and DIPEA) with various primary and secondary amines. This is the primary route for generating c-Met and PI3K inhibitors [2].

Ether Cleavage (Phenol Unmasking)

The 2-methoxy group can be demethylated using Boron Tribromide ( BBr3 ) in anhydrous Dichloromethane at -78°C. Unmasking the phenol provides a new vector for SAR exploration, such as the synthesis of bulky ether derivatives or cross-coupling reactions via triflation.

Downstream derivatization logic for library generation.

References

- A Comparative Guide to the Use of Ethyl Thiooxamate Benchchem URL

- National Center for Biotechnology Information (PMC)

- Endogenous and Phytochemical Acyl-Tryptamine Conjugates: Six Structural Classes of Novel Multi-Target Prodrug Candidates ChemRxiv URL

- 3-(Bromoacetyl)

An In-depth Technical Guide to the Solubility Profile of Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that profoundly influences its journey from discovery to a viable drug product. This parameter is pivotal in various stages of pharmaceutical development, including synthesis, purification, formulation, and bioavailability.[1][2] This technical guide provides a comprehensive framework for understanding and determining the solubility profile of Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate, a heterocyclic compound with potential pharmacological applications. Given the limited publicly available solubility data for this specific molecule, this guide emphasizes the foundational principles of solubility, robust experimental methodologies for its determination, and the application of thermodynamic models for prediction and correlation. The content herein is designed to equip researchers, scientists, and drug development professionals with the necessary tools and insights to meticulously characterize the solubility of this and similar thiazole derivatives.

Introduction: The Central Role of Solubility in Drug Development

The thiazole scaffold is a cornerstone in medicinal chemistry, present in a multitude of approved drugs.[3] The solubility of these compounds, including Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate, dictates their behavior in various solvent systems, which is crucial for processes such as crystallization, formulation of liquid dosage forms, and ensuring adequate concentration in systemic circulation for pharmacological activity.[4][5] A compound with poor solubility can face significant hurdles, including unpredictable in vitro results and compromised bioavailability.[6] Therefore, a thorough understanding and empirical determination of a compound's solubility profile in a range of organic solvents is not merely a data-gathering exercise but a fundamental step in risk mitigation and rational drug design.

This guide will delve into the theoretical underpinnings of solubility, followed by detailed, field-proven experimental protocols. We will also explore how thermodynamic models can be leveraged to predict and correlate solubility behavior, providing a more profound understanding of the solute-solvent interactions at play.

Theoretical Framework: Understanding the "Why" of Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[4][7] This concept is rooted in the interplay of intermolecular forces between the solute and solvent molecules. For Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

The Influence of Molecular Structure and Solvent Properties

The structure of Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate, featuring a thiazole ring, a methoxyphenyl group, and an ethyl carboxylate moiety, suggests a molecule with moderate polarity. The presence of heteroatoms (nitrogen, sulfur, and oxygen) allows for potential hydrogen bonding and dipole-dipole interactions.

The choice of solvent and its physicochemical properties are paramount in determining solubility. Key solvent characteristics include:

-

Polarity and Dielectric Constant: Solvents are broadly classified as polar, semi-polar, or non-polar based on their dielectric constant (δ).[7] Polar solvents (e.g., methanol, ethanol) are generally effective at dissolving polar solutes, while non-polar solvents (e.g., hexane, toluene) are suited for non-polar solutes.[7][8] The methoxy and ethyl carboxylate groups in the target molecule suggest that it would exhibit favorable solubility in polar and semi-polar solvents.

-

Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors or acceptors can significantly influence the solubility of compounds with complementary functionalities. Protic solvents like alcohols can form hydrogen bonds with the heteroatoms in Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate, enhancing its solubility.

-

Co-solvency: The solubility of a poorly soluble compound can often be enhanced by using a mixture of solvents, a phenomenon known as co-solvency.[4][8] By mixing solvents, the polarity of the solvent system can be fine-tuned to better match that of the solute.[7]

Predicted Qualitative Solubility Profile

Based on these principles, a qualitative prediction of the solubility of Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate in common organic solvents can be made. While some thiazole derivatives are noted for their good solubility in organic solvents like DMSO, CHCl3, and CH2Cl2, they often exhibit poor water solubility.[9]

| Solvent Classification | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can form hydrogen bonds with the nitrogen and oxygen atoms of the solute.[4] |

| Polar Aprotic | Acetonitrile, DMSO, Dichloromethane (DCM) | High to Moderate | The polar nature of both the solvent and the solute facilitates dissolution through dipole-dipole interactions.[5] |

| Non-Polar | Toluene, Hexane | Low to Insoluble | The significant difference in polarity between the solute and these solvents will impede dissolution.[7][8] |

This table is based on established chemical principles and data for analogous compounds and serves as a predictive guide. Experimental verification is essential.

Experimental Determination of Solubility: A Step-by-Step Approach

The most reliable method for determining the solubility of a compound is through empirical measurement. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[10][11]

The Shake-Flask Method: A Self-Validating Protocol

This method involves equilibrating an excess amount of the solid compound in a chosen solvent until the solution is saturated. The concentration of the dissolved compound is then measured, typically using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[2][6]

Experimental Workflow for Solubility Determination

Caption: Input-output relationship for the Jouyban-Acree solubility model.

Conclusion and Future Perspectives

A comprehensive understanding of the solubility profile of Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate is indispensable for its successful development as a potential therapeutic agent. This guide has provided a robust framework for approaching this critical task, from theoretical predictions to detailed experimental protocols and the application of thermodynamic models. By systematically evaluating its solubility in a diverse range of organic solvents, researchers can make informed decisions regarding its synthesis, purification, and formulation, ultimately accelerating its path through the drug development pipeline. The methodologies outlined herein are not only applicable to the title compound but also serve as a valuable resource for characterizing the solubility of other novel chemical entities.

References

- Jouyban, A. (n.d.). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model.

- Jouyban, A. (n.d.). In silico prediction of drug solubility in water-dioxane mixtures using the Jouyban-Acree model. IMR Press.

- Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs.

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Jouyban, A., et al. (n.d.). Solubility Prediction of Paracetamol in Water-Glycerol Mixtures at 25 and 30 ºC using the Jouyban-Acree Model.

- Saleh, S. F. (2023, April 5). How to measure solubility for drugs in oils/emulsions?

- Data-Driven Point Adjusted Jouyban-Acree-Artificial Neural Network Hybrid Model for Predicting Solubility of Active Pharmaceutical Ingredients in Binary Solvent Mixtures. (2024, September 11).

- Jouyban, A., et al. (2022, March 20).

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. (n.d.). PMC.

- Enhancement of Solubility: A Pharmaceutical Overview. (n.d.). Scholars Research Library.

- Solubility: The Important Phenomenon in Pharmaceutical Analysis. (2022, February 14). Research and Reviews.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31).

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.

- UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. (n.d.).

- Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. (2009, June 28). PubMed.

- BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.

- Solubility: An overview. (n.d.). Int J Pharm Chem Anal.

- Surov, A. O., et al. (2015, August 28).

- Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC.

- How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017, February 7).

- Solubility test for Organic Compounds. (2024, September 24).

- Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole deriv

- Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples. (2023, July 17). PMC.

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry.

- A Simple Method for Determination of Solubility in the First-Year Laboratory. (2003, May 1).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Ultraviolet–visible spectroscopy. (n.d.). Wikipedia.

- Solubility of Organic Compounds: Principle and Examples 2026. (2026, February 1). chemistrysh.com.

- Method for determining solubility of a chemical compound. (n.d.).

- Šoptrajanov, B. (1967). Thermodynamic functions of thiazole and iso–thiazole. Repository of UKIM.

- Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. (2009, February 25). Journal of Medicinal Chemistry.

- Benchchem. (n.d.).

- electron-withdrawing thiazole deriv

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 4-(Methoxymethyl)thiazole in Organic Solvents.

- Sigma-Aldrich. (n.d.). Ethyl 2-(4-methoxyphenyl)

- Predicting drug solubility in organic solvents mixtures. (2024, May 18). Unipd.

- Chem-Impex. (n.d.). 2-(2-Methoxyphenyl)thiazole-4-carboxylic acid ethyl ester.

Sources

- 1. mdpi.com [mdpi.com]

- 2. improvedpharma.com [improvedpharma.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Solubility: An overview - Int J Pharm Chem Anal [ijpca.org]

- 6. enamine.net [enamine.net]

- 7. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 8. rroij.com [rroij.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bioassaysys.com [bioassaysys.com]

Unlocking the Therapeutic Potential: An In-Depth Technical Guide to the Electronic Properties of Ethyl Thiazole-2-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs.[1][2] Among its many derivatives, ethyl thiazole-2-carboxylate and its analogs have emerged as a class of compounds with significant therapeutic potential, particularly in the realm of oncology.[3][4] Their efficacy is intrinsically linked to their electronic properties, which govern their interactions with biological targets. This guide provides a comprehensive exploration of the electronic landscape of these derivatives, offering both theoretical underpinnings and practical experimental methodologies.

The Significance of Electronic Properties in Drug Design

The journey of a drug from administration to its therapeutic target is a complex interplay of molecular interactions. The electronic characteristics of a drug molecule, such as its electron density distribution, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO), are pivotal in determining its pharmacokinetic and pharmacodynamic profiles.[5] For ethyl thiazole-2-carboxylate derivatives, these properties dictate their ability to engage in crucial non-covalent interactions, such as hydrogen bonding and π-π stacking, with the amino acid residues within the active sites of target proteins, like kinases.[6] By modulating the electronic nature of substituents on the thiazole ring, medicinal chemists can fine-tune the binding affinity, selectivity, and ultimately, the therapeutic efficacy of these compounds.[7]

Synthesis of Ethyl Thiazole-2-carboxylate Derivatives: A General Overview

The synthesis of ethyl thiazole-2-carboxylate derivatives often begins with the Hantzsch thiazole synthesis or variations thereof. A common route involves the reaction of thiourea or a substituted thiourea with an α-haloketone, such as ethyl bromopyruvate, to form the core ethyl 2-aminothiazole-4-carboxylate structure.[2][8] This versatile intermediate can then be further functionalized at the amino group or other positions on the thiazole ring to generate a diverse library of derivatives.[9][10] For instance, reaction with various aldehydes and ketones can yield Schiff bases, while acylation can introduce amide functionalities.[8] Another key synthetic strategy involves the cyclization of thiosemicarbazones with ethyl bromopyruvate to produce ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates.[11][12]

Characterizing the Electronic Landscape: A Methodological Approach

A multi-faceted approach combining electrochemical and spectroscopic techniques, supported by computational modeling, is essential for a thorough understanding of the electronic properties of ethyl thiazole-2-carboxylate derivatives.

Electrochemical Characterization: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of molecules, providing insights into their electron-donating and -accepting capabilities.[13][14] By measuring the oxidation and reduction potentials, one can estimate the HOMO and LUMO energy levels, respectively.

Experimental Protocol: Cyclic Voltammetry

-

Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous, degassed organic solvent (e.g., acetonitrile or dichloromethane).

-

Sample Preparation: Dissolve the ethyl thiazole-2-carboxylate derivative in the electrolyte solution to a final concentration of approximately 1-5 mM.

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., platinum wire).

-

Deoxygenation: Purge the sample solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution throughout the experiment.

-

Data Acquisition:

-

Record a background voltammogram of the electrolyte solution to identify any potential interfering signals.

-

Introduce the sample solution and record the cyclic voltammogram by scanning the potential from an initial value to a final value and back. The scan rate typically ranges from 20 to 200 mV/s.

-

-

Data Analysis: Determine the onset oxidation and reduction potentials from the voltammogram. These values can be used to estimate the HOMO and LUMO energy levels using empirical equations, often with ferrocene as an internal standard.

Figure 2: A generalized workflow for UV-Vis and fluorescence spectroscopy of ethyl thiazole-2-carboxylate derivatives.

Computational Modeling: Density Functional Theory

Density Functional Theory (DFT) has become an indispensable tool in modern drug discovery for predicting the electronic properties of molecules with a high degree of accuracy. DFT calculations can provide valuable information on HOMO and LUMO energies, the HOMO-LUMO energy gap, electron density distribution, and molecular electrostatic potential. [15]These computational insights complement experimental data and aid in the rational design of new derivatives with desired electronic characteristics.

Data Presentation: A Comparative Analysis

The electronic properties of ethyl thiazole-2-carboxylate derivatives are highly sensitive to the nature and position of substituents on the thiazole and any appended aromatic rings. The following tables provide a summary of representative data.

Table 1: Calculated HOMO-LUMO Energies of Substituted Thiazole Derivatives

| Compound | Substituent at C2 | Substituent at C5 | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| A | -NH₂ | -H | -5.53 | -0.83 | 4.70 | [16] |

| B | -NH-N=CH-Ph | -H | -6.11 | -2.88 | 3.23 | [15] |

| C | -NH-N=CH-(p-NO₂-Ph) | -H | -6.25 | -3.15 | 3.10 | [1] |

| D | -NH-N=CH-(p-OH-Ph) | -H | -5.98 | -2.55 | 3.43 | [11] |

Table 2: Representative Spectroscopic and Electrochemical Data

| Compound | λmax (nm) | λem (nm) | Oxidation Potential (V vs. Ag/AgCl) | Reduction Potential (V vs. Ag/AgCl) | Reference |

| Thiazole Derivative 1 | 341 | 494 | 1.06 | -1.25 | [17] |

| Thiazole Derivative 2 | 358 | 492 | 0.98 | -1.32 | [18] |

| Thiazole Derivative 3 | 409 | 502 | 0.89 | -1.41 | [17] |

Applications in Drug Development: Targeting Kinase Signaling Pathways

A significant focus of research on ethyl thiazole-2-carboxylate derivatives has been their development as protein kinase inhibitors for cancer therapy. [4][6][19]Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The electronic properties of thiazole derivatives are critical for their ability to bind to the ATP-binding pocket of kinases, often through hydrogen bonding with the hinge region and other key residues. [6]For example, derivatives of ethyl thiazole-2-carboxylate have been investigated as inhibitors of kinases such as Akt and c-Met. [3][19]

Figure 3: A simplified diagram illustrating the inhibition of a generic kinase signaling pathway by an ethyl thiazole-2-carboxylate derivative.

Conclusion and Future Perspectives

The electronic properties of ethyl thiazole-2-carboxylate derivatives are a critical determinant of their biological activity and therapeutic potential. A thorough understanding of these properties, achieved through a combination of electrochemical, spectroscopic, and computational methods, is essential for the rational design of novel and more effective drug candidates. As our understanding of the intricate signaling networks within cells continues to grow, the ability to precisely tune the electronic landscape of these versatile thiazole scaffolds will undoubtedly lead to the development of next-generation targeted therapies with improved efficacy and reduced side effects.

References

-

Haroon, M., Akhtar, T., Khalid, M., Ali, S., Zahra, S., ul haq, I., Alhujaily, M., & Dias, M. C. H. de B. (2021). Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates. Zeitschrift für Naturforschung C, 76(11-12), 467–480. [Link]

-

Bădărău, A. S., Nuță, D. C., Limban, C., Chiriță, C., & Nițulescu, G. M. (2026). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Molbank, 2026(1), M1482. [Link]

-

Haroon, M., Akhtar, T., Yousaf, M., Riaz, L., Taimoor, M., Ansari, M. A., Zahra, S., & ul-Haq, I. (2022). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. Chemistry Central Journal, 16(1), 36. [Link]

-

Haroon, M., Akhtar, T., Khalid, M., Ali, S., Zahra, S., ul haq, I., Alhujaily, M., & Dias, M. C. H. de B. (2021). Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates. Zeitschrift für Naturforschung C, 76(11-12), 467–480. [Link]

-

Khan, I., Ibrar, A., Abbas, N., & Mahmood, T. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 116. [Link]

-

Haroon, M., Akhtar, T., Khalid, M., Ali, S., Zahra, S., ul haq, I., Alhujaily, M., & Dias, M. C. H. de B. (2022). Synthesis and in Silico Docking Studies of Ethyl 2-(2-Arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates as Antiglycating Agents. Chemistry & Biodiversity, 19(2), e202100581. [Link]

-

Rai, M. N., Rai, R., Sethiya, P., & Parsania, C. (2019). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. ResearchGate. [Link]

-

Shaikh, A., Khan, S., Chouthaiwale, P., & Tale, R. (2025). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]

-

Ismail, M. F., Moharram, A. M., & El-Sayed, A. M. (2011). Study of the electrochemical redox characteristics of some thiadiazoles and their derivatives. International Journal of Physical Sciences, 6(28), 6468-6476. [Link]

-

Wang, L., Zhang, X., Li, Y., Wang, Y., Zhang, Y., & Li, J. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2246758. [Link]

-

Chen, J., Li, Y., Wang, Y., Zhang, X., & Li, J. (2026). Electrochemistry Carboxylation of Bromothiazoles with CO 2 : An Environmentally Friendly Synthesis of Thiazole Carboxylic Acids. Molecules, 31(4), 1337. [Link]

-

Al-Ghorbani, M., & Aouad, M. R. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1463. [Link]

-

Al-Ghorbani, M., & Aouad, M. R. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1463. [Link]

-

Abdel-Ghani, N. T., & El-Sayed, R. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(49), 35836-35868. [Link]

-

Ionescu, S., Dinu, M., & Nuta, A. (2021). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior. Antioxidants, 10(11), 1709. [Link]

-

Murai, T., Yamaguchi, K., & Minoura, M. (2021). Acid‐Responsive Absorption and Emission of 5‐N‐Arylaminothiazoles: Emission of White Light from a Single Fluorescent Dye and a Lewis Acid. Chemistry–A European Journal, 27(10), 3469-3477. [Link]

-

Belaidi, S., Mazri, R., Belaidi, H., Lanez, T., & Bouzidi, D. (2013). Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. Asian Journal of Chemistry, 25(16), 9241-9245. [Link]

-

Abdel-Ghani, N. T., & El-Sayed, R. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(49), 35836-35868. [Link]

-

Li, J., Wang, Y., Zhang, Y., & Wang, L. (2012). New thiazole carboxamides as potent inhibitors of Akt kinases. Bioorganic & Medicinal Chemistry Letters, 22(2), 1039-1043. [Link]

-

Haroon, M., Akhtar, T., Yousaf, M., Riaz, L., Taimoor, M., Ansari, M. A., Zahra, S., & ul-Haq, I. (2022). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. Chemistry Central Journal, 16(1), 36. [Link]

-

Schmidt, A., et al. (2020). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. ResearchGate. [Link]

-

Waluk, J. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Molecules, 26(16), 4885. [Link]

-

Fei, X., Li, H., & Wang, J. (2010). Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. Chalcogenide Letters, 7(5), 299-305. [Link]

-

Metzger, J. V. (Ed.). (2004). Thiazole and its derivatives (Vol. 34). John Wiley & Sons. [Link]

-

S. S. S. (2022). STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. International Research Journal of Education and Technology, 3(2). [Link]

-

Radi, A., & El-Anadouli, B. E. (2016). pH and Temperature Responsive Electrooxidation of Thiazole Derivatives and Preliminary Screening of Their Antioxidant Activity. Journal of The Electrochemical Society, 163(5), H350-H358. [Link]

-

El-Sayed, R., & Abdel-Ghani, N. T. (2026). Synthesis, Photophysical Properties, and Biological Evaluation of New Thiazolo[3,2-a]pyrimidine Derivatives as Promising Insecticidal and Anti-inflammatory Agents. Journal of Agricultural and Food Chemistry. [Link]

-

Ghoneim, M. M., El-Hallag, I. S., & Mabrouk, E. M. (2010). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. International Journal of Electrochemical Science, 5, 1148-1161. [Link]

-

Habekost, A. (2019). Simulation and Fitting of Cyclic Voltammetry and Chronoamperometry Curves of Electrochemical Reactions with Different Mechanism. World Journal of Chemical Education, 7(2), 53-64. [Link]

-

Schrödinger, Inc. (2022). HOMO-LUMO Energy Gap. [Link]

-

Yurttaş, L., et al. (2024). Novel Thiazole/Ethyl Thiazole Carboxylate-Acetamide Derivatives and Their Cytotoxic Effect Evaluation. Anadolu University Journal of Science and Technology A-Applied Sciences and Engineering, 25(2), 183-196. [Link]

-

Kumar, A., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. New Journal of Chemistry, 47(46), 21685-21703. [Link]

Sources

- 1. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate - ProQuest [proquest.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Making sure you're not a bot! [tib.eu]

- 12. Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academicjournals.org [academicjournals.org]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. irjweb.com [irjweb.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]